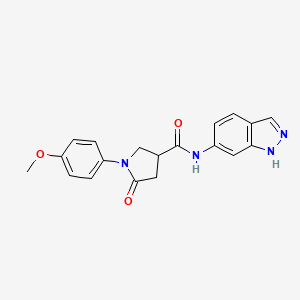
4-Méthyl-2-(4-méthylpyridin-2-yl)pyridine ; ruthénium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) is a coordination compound that features a ruthenium ion complexed with two 4-methyl-2-(4-methylpyridin-2-yl)pyridine ligands
Applications De Recherche Scientifique
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial and anticancer properties.
Mécanisme D'action
Target of Action
Related compounds such as 2-amino-4-methylpyridine have been found to inhibit the activity of inducible no synthase isolated from mouse raw 2647 cells in vitro .
Mode of Action
It’s worth noting that 2-amino-4-methylpyridine acts as a ligand and forms methoxo-bridged copper (ii) complexes .
Biochemical Pathways
Related compounds such as 2-aminothiazoles, derived from 1-(4-methylpyridin-2-yl)thiourea and α-bromoketones via hantzsch reaction, have been reported .
Pharmacokinetics
The molecular weight of a related compound, 4-methyl-2-[(4-methylpyridin-2-yl)diselanyl]pyridine, is 34215700 , which might influence its bioavailability.
Action Environment
The formation of methoxo-bridged copper (ii) complexes by 2-amino-4-methylpyridine suggests that the presence of certain metal ions in the environment might influence its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) typically involves the coordination of ruthenium with the ligand 4-Methyl-2-(4-methylpyridin-2-yl)pyridine. One common method involves the reaction of ruthenium trichloride with the ligand in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the ruthenium center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and solvent composition. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under suitable conditions.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand substitution reactions often involve the use of excess ligand and may be facilitated by heating or the use of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(4-methylpyridin-2-yl)diselanyl]pyridine: Similar in structure but contains selenium instead of ruthenium.
Ruthenium(II)-2,2′-bipyridine complexes: These complexes also feature ruthenium coordinated with nitrogen-containing ligands and are widely studied for their photochemical properties.
Uniqueness
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and selectivity compared to other ruthenium complexes .
Propriétés
Numéro CAS |
83605-44-1 |
|---|---|
Formule moléculaire |
C36H36N6Ru |
Poids moléculaire |
653.79 |
Nom IUPAC |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) |
InChI |
InChI=1S/3C12H12N2.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;/h3*3-8H,1-2H3;/q;;;+2 |
Clé InChI |
WUWVNHJPTGULIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.[Ru+2] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2416454.png)
![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)

![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2416457.png)

![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)



![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)

![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)
